molecular formula C8H11NS B2372702 4-Methyl-3-(methylsulfanyl)aniline CAS No. 98594-08-2

4-Methyl-3-(methylsulfanyl)aniline

Cat. No. B2372702
CAS RN: 98594-08-2
M. Wt: 153.24
InChI Key: VKBGYPQRTVRCDG-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24. It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-(methylsulfanyl)aniline is 1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 . This indicates the presence of a methyl group (CH3) and a methylsulfanyl group (CH3S) attached to an aniline (C6H5NH2) structure.


Physical And Chemical Properties Analysis

4-Methyl-3-(methylsulfanyl)aniline is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field where 4-Methyl-3-(methylsulfanyl)aniline is used is Organic Synthesis .

Comprehensive and Detailed Summary of the Application

4-Methyl-3-(methylsulfanyl)aniline is used in the methylation of anilines with methanol . This process is catalyzed by cyclometalated ruthenium complexes .

Detailed Description of the Methods of Application or Experimental Procedures

The methylation of anilines with methanol is a hydrogen autotransfer procedure that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The process starts with the dehydrogenation of methanol using a transition metal catalyst. This leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation. In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .

Thorough Summary of the Results or Outcomes Obtained

The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines . This method is particularly interesting as it offers an attractive alternative to classical methods for N-alkylation which rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides .

Safety And Hazards

The safety information for 4-Methyl-3-(methylsulfanyl)aniline indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled or swallowed . It is recommended to use personal protective equipment and handle the compound in a well-ventilated area .

properties

IUPAC Name

4-methyl-3-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBGYPQRTVRCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(methylsulfanyl)aniline

CAS RN

98594-08-2
Record name 4-methyl-3-(methylsulfanyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (128 ml) was added slowly to a suspension of 2-methylsulphenyl-4-nitrotoluene (36.6 g) in methanol. Iron powder (36 g) was added with stirring whilst maintaining the temperature below 50° C. The mixture was stirred at room temperature for 4 hours. The mixture was poured into water neutralized (by the addition of sodium carbonate), filtered and the residue was extracted with dichloromethane. The aqueous layer was extracted with dichloromethane and the combined organic layers were washed with aqueous sodium chloride solution, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue was purified by column chromatography on silica eluted with a mixture of ethyl acetate and n-hexane to give 4-methyl-3-methylsulphenylaniline (12.8 g) as an orange solid, NMR (CDCl3) 2.2(s,3H), 2.35 (s,3H), 3.45 (s,2H), 6.1-6.9 (m,3H).
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128 mL
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36.6 g
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36 g
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